molecular formula C11H10O3 B6256339 5-methoxy-3-methyl-1-benzofuran-2-carbaldehyde CAS No. 33038-25-4

5-methoxy-3-methyl-1-benzofuran-2-carbaldehyde

Cat. No.: B6256339
CAS No.: 33038-25-4
M. Wt: 190.2
InChI Key:
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Description

5-methoxy-3-methyl-1-benzofuran-2-carbaldehyde is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 3-position, and an aldehyde group at the 2-position of the benzofuran ring.

Preparation Methods

The synthesis of 5-methoxy-3-methyl-1-benzofuran-2-carbaldehyde can be achieved through several synthetic routes. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis . Industrial production methods often employ these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

5-methoxy-3-methyl-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of 5-methoxy-3-methyl-1-benzofuran-2-carbaldehyde depends on its specific application. In biological systems, benzofuran derivatives often interact with molecular targets such as enzymes, receptors, and DNA. These interactions can lead to the inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription . The exact molecular pathways involved vary depending on the specific derivative and its target.

Comparison with Similar Compounds

5-methoxy-3-methyl-1-benzofuran-2-carbaldehyde can be compared with other benzofuran derivatives, such as:

The presence of the methoxy and methyl groups in this compound makes it unique, as these substituents can influence its reactivity, stability, and biological activity.

Properties

CAS No.

33038-25-4

Molecular Formula

C11H10O3

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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